(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
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Overview
Description
Ponasterone A is a polyhydroxylated steroid hormone, classified as an ecdysteroid. It was first isolated from the plant Podocarpus nakaii and has been shown to induce molting in insects such as houseflies and silkworms . Ponasterone A is an analog of Ecdysone A, a hormone secreted by the insect prothoracic gland, and it exhibits strong molting hormone activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ponasterone A can be synthesized through various methods. One efficient method involves the use of recombinant Escherichia coli harboring the glycosyltransferase GTBP1. This method achieves a high molar yield of 92.7% in a biphasic system with in situ product removal . Another method involves the chemical synthesis of Ponasterone A from 20-hydroxyecdysone, although this process is complex and yields only 2.1% .
Industrial Production Methods
Industrial production of Ponasterone A is challenging due to its complex molecular structure and low natural abundance. The biocatalytic approach using recombinant Escherichia coli is a promising method for large-scale production, offering high selectivity, mild reaction conditions, and environmental compatibility .
Chemical Reactions Analysis
Types of Reactions
Ponasterone A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction of 25-fluoroponasterone A diacetonide with lithium in liquid ammonia results in the formation of 5β type 9α-hydroxy-ecdysteroid .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Ponasterone A include glycosyltransferase enzymes, lithium, and liquid ammonia . The reactions typically occur under mild conditions to preserve the integrity of the steroid structure.
Major Products Formed
The major products formed from the reactions of Ponasterone A include various hydroxylated and glycosylated derivatives, which exhibit different biological activities .
Scientific Research Applications
Ponasterone A has a wide range of scientific research applications:
Mechanism of Action
Ponasterone A exerts its effects by binding to specific receptors on the cell membrane, such as G protein-coupled receptors (GPCRs). This binding triggers a signaling cascade that regulates gene expression and cellular responses . The GPCR-mediated signaling pathway involves rapid calcium release, protein phosphorylation, and activation of various kinases .
Comparison with Similar Compounds
Similar Compounds
Ecdysone A: Another insect molting hormone with similar gene-inducing properties.
20-Hydroxyecdysone: A widely studied ecdysteroid with significant biological activity.
Muristerone A: A synthetic analog of Ecdysone A with similar gene-switching functionality.
Uniqueness
Ponasterone A is unique due to its high bioactivity and ability to regulate gene expression in animal cells without activating other endogenous mitogen-activated protein kinases . This makes it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C27H44O6 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16?,18?,20?,21?,22?,23?,24-,25-,26-,27-/m1/s1 |
InChI Key |
PJYYBCXMCWDUAZ-USGOXBDASA-N |
Isomeric SMILES |
CC(C)CCC([C@@](C)(C1CC[C@@]2([C@@]1(CCC3C2=CC(=O)C4[C@@]3(CC(C(C4)O)O)C)C)O)O)O |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O |
Origin of Product |
United States |
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